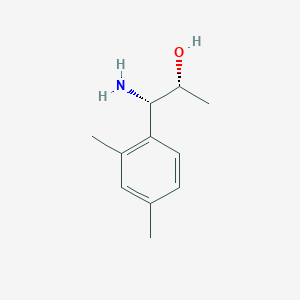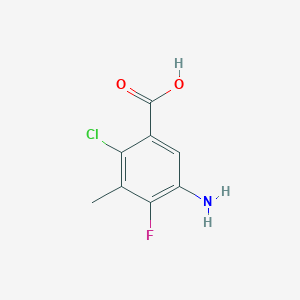
Ethyl 4-(4-Benzylmorpholin-2-Yl)Pyrimidine-5-Carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-Benzylmorpholin-2-Yl)Pyrimidine-5-Carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. It is characterized by the presence of a pyrimidine ring, a benzyl group attached to a morpholine ring, and an ethyl ester group.
Métodos De Preparación
The synthesis of Ethyl 4-(4-Benzylmorpholin-2-Yl)Pyrimidine-5-Carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced to the morpholine ring through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
Ethyl 4-(4-Benzylmorpholin-2-Yl)Pyrimidine-5-Carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrimidine ring positions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(4-Benzylmorpholin-2-Yl)Pyrimidine-5-Carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-neuroinflammatory effects.
Comparación Con Compuestos Similares
Ethyl 4-(4-Benzylmorpholin-2-Yl)Pyrimidine-5-Carboxylate can be compared with other pyrimidine derivatives, such as:
- Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylate
- Ethyl 4-methyl-6-oxo-2-phenyl-5,6-dihydropyridine-3-carboxylate
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C18H21N3O3 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
ethyl 4-(4-benzylmorpholin-2-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H21N3O3/c1-2-23-18(22)15-10-19-13-20-17(15)16-12-21(8-9-24-16)11-14-6-4-3-5-7-14/h3-7,10,13,16H,2,8-9,11-12H2,1H3 |
Clave InChI |
QITANMJLLFQVIH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=CN=C1C2CN(CCO2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13046954.png)


![4-Chloro-2,3-dihydrofuro[2,3-B]pyridine](/img/structure/B13046963.png)










